molecular formula C7H9N3O3 B2904664 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2089257-58-7

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No. B2904664
CAS RN: 2089257-58-7
M. Wt: 183.167
InChI Key: OHZKMNHMLVKOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol” contains a cyclobutanol group, a nitropyrazole group, and a hydroxyl group. The presence of these functional groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the known structures of similar compounds. It would have a four-membered cyclobutanol ring with a nitropyrazole group attached at the 3-position and a hydroxyl group at the 1-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the nitro group and the hydroxyl group. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The hydroxyl group could potentially be involved in hydrogen bonding or could act as a weak acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group could increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The nitro group in the compound could potentially make it explosive or reactive, so appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5,7,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKMNHMLVKOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.